![molecular formula C20H14F3N3O2 B2763312 (E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 1164457-65-1](/img/structure/B2763312.png)

(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

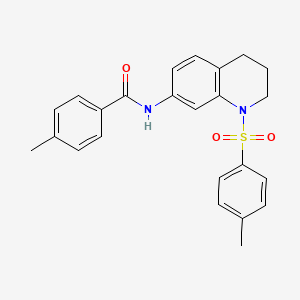

(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one, also known as 2-pyrimidin-4-yloxy-3-(trifluoromethyl)anilinoprop-1-ene, is a synthetic compound that has been studied extensively for its potential scientific applications. This compound has been found to have numerous biochemical and physiological effects due to its unique structure and properties.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

Introduction of Functional Groups and Phenyl Iodination A study by Itoh et al. (2002) described a reaction involving anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), highlighting the introduction of hydroxy groups and iodophenylation under specific conditions. This research provides insight into functional group transformations relevant to the synthesis of complex molecules like "(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one" (Itoh et al., 2002).

Oxidative C-C Bond Formation Wang et al. (2012) explored the oxidative C-C bond formation using phenyliodine bis(trifluoroacetate) with anilides, leading to the synthesis of 3-hydroxy-2-oxindole derivatives. This approach underlines the potential for constructing pyrimidine-based structures through metal-free oxidative processes (Wang et al., 2012).

Heterocyclic Chemistry and Biological Activity

Pyrazolopyrimidines as Anticancer Agents Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidine derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities. This study highlights the importance of pyrimidine motifs in drug discovery, especially in the context of designing compounds with specific biological activities (Rahmouni et al., 2016).

Aldose Reductase Inhibitors A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives revealed their significant inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. The introduction of hydroxy groups into the structure was linked to enhanced inhibitory potency, suggesting the relevance of specific substitutions on the pyrimidine ring for medicinal chemistry applications (La Motta et al., 2007).

Materials Science and Polymer Chemistry

Conducting Polymer Films Research by Guay et al. (1988) into the electrooxidation of 4-aminobiphenyl demonstrated the formation of conducting polymer films with potential applications in electronic devices. This study underscores the versatility of aromatic and pyrimidine-containing compounds in materials science (Guay et al., 1988).

Electron Transporting Materials A study by Yin et al. (2016) on pyrimidine-containing compounds for electronic applications highlighted the importance of hydrogen bonding in achieving high electron mobility. This research offers a perspective on the design of organic electronic materials using pyrimidine derivatives (Yin et al., 2016).

Propriétés

IUPAC Name |

(E)-1-(4-pyrimidin-2-yloxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-3-1-4-16(13-15)24-12-9-18(27)14-5-7-17(8-6-14)28-19-25-10-2-11-26-19/h1-13,24H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOMOUVICGMPOV-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[4-(2-pyrimidinyloxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2763231.png)

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2763232.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763233.png)

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime](/img/structure/B2763240.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B2763243.png)

![3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2763245.png)

![1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2763248.png)